molecular formula C14H17Cl2NO B4837152 1-(2,3-dichlorobenzoyl)-2-ethylpiperidine

1-(2,3-dichlorobenzoyl)-2-ethylpiperidine

Cat. No. B4837152
M. Wt: 286.2 g/mol
InChI Key: OBUGMSAGOIRCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dichlorobenzoyl)-2-ethylpiperidine, also known as WIN 35,428, is a chemical compound that belongs to the phenyltropane family. It is a potent dopamine reuptake inhibitor that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.

Mechanism of Action

1-(2,3-dichlorobenzoyl)-2-ethylpiperidine works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in various physiological processes such as movement, motivation, and reward. By inhibiting the reuptake of dopamine, 1-(2,3-dichlorobenzoyl)-2-ethylpiperidine increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-dichlorobenzoyl)-2-ethylpiperidine are primarily due to its ability to increase dopamine signaling in the brain. This can lead to various effects such as increased locomotor activity, improved attention and focus, and enhanced reward processing. However, excessive dopamine signaling can also lead to adverse effects such as addiction and psychosis.

Advantages and Limitations for Lab Experiments

1-(2,3-dichlorobenzoyl)-2-ethylpiperidine has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor, making it a useful tool for studying the role of dopamine in various physiological processes. However, its potency and potential for addiction make it a challenging compound to work with. Careful consideration must be given to the dosage and administration of this compound to ensure that the results obtained from lab experiments are reliable and reproducible.

Future Directions

There are several future directions for research on 1-(2,3-dichlorobenzoyl)-2-ethylpiperidine. One potential area of research is its potential applications in the treatment of neurological disorders such as Parkinson's disease and ADHD. Another area of research is its potential as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Additionally, further research is needed to understand the long-term effects of 1-(2,3-dichlorobenzoyl)-2-ethylpiperidine on the brain and behavior.

Scientific Research Applications

1-(2,3-dichlorobenzoyl)-2-ethylpiperidine has been extensively studied for its potential applications in the field of neuroscience. It is a potent dopamine reuptake inhibitor that can increase the levels of dopamine in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.

properties

IUPAC Name

(2,3-dichlorophenyl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO/c1-2-10-6-3-4-9-17(10)14(18)11-7-5-8-12(15)13(11)16/h5,7-8,10H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUGMSAGOIRCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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